molecular formula C12H19NO2 B14547078 N-(Furan-3-YL)-N-methylheptanamide CAS No. 62188-07-2

N-(Furan-3-YL)-N-methylheptanamide

Cat. No.: B14547078
CAS No.: 62188-07-2
M. Wt: 209.28 g/mol
InChI Key: DHVMTNVPXIHZCY-UHFFFAOYSA-N
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Description

N-(Furan-3-YL)-N-methylheptanamide is an organic compound that features a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The presence of the furan ring in its structure makes it an interesting compound for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Furan-3-YL)-N-methylheptanamide can be achieved through several methods. One common approach involves the reaction of furan-3-carboxylic acid with N-methylheptanamide under specific conditions. The reaction typically requires a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis, which has been shown to be effective for the preparation of amide derivatives containing furan rings . This method offers advantages such as reduced reaction times and improved yields.

Chemical Reactions Analysis

Types of Reactions

N-(Furan-3-YL)-N-methylheptanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(Furan-3-YL)-N-methylheptanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Furan-3-YL)-N-methylheptanamide involves its interaction with specific molecular targets and pathways. The furan ring in its structure allows it to participate in various biochemical reactions, potentially acting as an inhibitor or activator of certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Furan-3-carboxylic acid: A precursor in the synthesis of N-(Furan-3-YL)-N-methylheptanamide.

    N-methylheptanamide: Another precursor used in the synthesis.

    Tetrahydrofuran: A reduced form of the furan ring.

Uniqueness

This compound is unique due to its specific combination of the furan ring and the heptanamide moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

CAS No.

62188-07-2

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

N-(furan-3-yl)-N-methylheptanamide

InChI

InChI=1S/C12H19NO2/c1-3-4-5-6-7-12(14)13(2)11-8-9-15-10-11/h8-10H,3-7H2,1-2H3

InChI Key

DHVMTNVPXIHZCY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)N(C)C1=COC=C1

Origin of Product

United States

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